Elemental Arsenic (As) is a Group 15 metalloid primarily procured in ultra-high-purity (e.g., 99.9999% or 6N) solid forms for critical roles in compound semiconductor manufacturing and as a specialized micro-alloying agent. Its value proposition is centered on its function as an n-type dopant in silicon electronics and as an essential component of III-V compound semiconductors like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). In metallurgy, it is used in small quantities to modify the properties of lead and copper alloys, particularly to improve hardness and thermal resistance. Unlike more common elemental materials, the procurement decision for arsenic is heavily dictated by purity-dependent performance in electronic applications and its specific, non-interchangeable role in process chemistry.
Substituting high-purity elemental arsenic with lower grades, or with arsenic compounds like arsenic trioxide (As2O3), frequently leads to process failure and substandard device performance. In Molecular Beam Epitaxy (MBE) for III-V semiconductors, the process relies on the sublimation of ultra-pure elemental arsenic in a vacuum; using an oxide precursor like As2O3 would introduce oxygen, a critical contaminant that disrupts the crystal lattice and degrades electronic properties. Furthermore, trace metallic impurities present in lower-purity arsenic grades act as residual acceptors and deep-level traps in the semiconductor lattice, catastrophically reducing electron mobility and device performance. Therefore, both the chemical form (elemental vs. compound) and purity (e.g., 7N vs. 6N) are critical, non-negotiable specifications tied directly to end-use viability.
A direct comparison in Molecular Beam Epitaxy (MBE) showed that upgrading the elemental arsenic precursor from 6N (99.9999%) to 7N (99.99999%) purity dramatically improves the electronic quality of Gallium Arsenide (GaAs). The use of the 7N arsenic slug reduced deep electron trap and residual acceptor densities by nearly two orders of magnitude. [cite: REFS-1] This purity enhancement enabled the growth of intentionally Si-doped GaAs with a record-high electron mobility of 205,600 cm²/V·s at 77 K, significantly higher than what is achievable with lower-purity sources. [cite: REFS-1]
| Evidence Dimension | 77 K Electron Mobility in Si-doped GaAs |
| Target Compound Data | 205,600 cm²/V·s (using 7N purity elemental Arsenic) |
| Comparator Or Baseline | Standard MBE GaAs grown with 6N purity arsenic, which historically yielded mobilities up to 163,000 cm²/V·s. |
| Quantified Difference | At least a 26% increase in electron mobility over previously high-performing materials, enabled by a reduction in impurity-related scattering. |
| Conditions | Molecular Beam Epitaxy (MBE) growth of intentionally Si-doped GaAs layers. |
For fabricating high-frequency and high-performance electronic devices, maximizing electron mobility is critical, making the procurement of the highest purity elemental arsenic a key enabler of superior device performance.
In silicon semiconductor fabrication, elemental arsenic is selected over phosphorus for creating shallow, precisely controlled n-type doped regions. Arsenic's diffusion coefficient in silicon is approximately an order of magnitude lower than that of phosphorus (~1e-14 cm²/s for As vs. ~1e-13 cm²/s for P at 1100°C). [cite: REFS-1] This slower diffusion provides superior control over the junction depth, which is critical for manufacturing modern, small-scale devices like MOSFETs where shallow source/drain regions are required. [cite: REFS-1, REFS-2]
| Evidence Dimension | Diffusion Coefficient in Silicon (at 1100°C) |
| Target Compound Data | ~1 x 10⁻¹⁴ cm²/s |
| Comparator Or Baseline | Phosphorus (P): ~1 x 10⁻¹³ cm²/s |
| Quantified Difference | Arsenic diffuses approximately 10 times slower than phosphorus. |
| Conditions | Dopant diffusion in single-crystal silicon at 1100°C. |
This allows for the fabrication of smaller, higher-performance transistors by preventing dopants from spreading into unintended areas during high-temperature processing steps, a critical factor for process yield and device reliability.
While antimony is the primary hardening agent for lead, elemental arsenic acts as a critical synergist, particularly in heat-treatable (age-hardening) alloys. The addition of trace amounts of arsenic (0.1-0.5%) enables a much greater hardening response in alloys with low antimony content. [cite: REFS-1, REFS-2] This allows for the production of strong, hard alloys while using less antimony, which can cause brittleness at higher concentrations. [cite: REFS-3] Arsenic also refines the grain structure and reduces shrinkage cracks during casting, improving manufacturability. [cite: REFS-4]
| Evidence Dimension | Hardening Mechanism in Lead Alloys |
| Target Compound Data | Enables significant age-hardening response in low-antimony (e.g., 2% Sb) alloys via heat treatment. |
| Comparator Or Baseline | Low-antimony lead alloys without arsenic, which show a comparatively slow and insufficient hardening response. |
| Quantified Difference | Arsenic both accelerates and increases the age-hardening process in lead-antimony alloys, allowing them to achieve required hardness levels that are otherwise unattainable without special treatment or higher, more brittle antimony content. [cite: REFS-2] |
| Conditions | Casting and subsequent heat treatment (age-hardening) of lead-antimony alloys for applications like battery grids. |
Procuring arsenic allows manufacturers to produce lead components with superior mechanical properties and improved processability while minimizing the use of more expensive or detrimental hardening agents like antimony.
For the synthesis of high-performance Gallium Arsenide (GaAs) or Indium Arsenide (InAs) thin films via solid-source Molecular Beam Epitaxy (MBE). The use of 6N or higher purity elemental arsenic is non-negotiable to achieve the low defect densities and high electron mobilities required for fabricating microwave frequency integrated circuits (MMICs), high-efficiency solar cells, and laser diodes. [cite: REFS-1, REFS-2]
As the preferred n-type dopant for forming precisely controlled, shallow junctions in advanced silicon integrated circuits. Its low diffusion coefficient relative to phosphorus allows for the creation of smaller and faster transistors, a critical requirement in VLSI and ULSI device manufacturing. [cite: REFS-3, REFS-4]
For manufacturing high-performance, cast lead-alloy products such as storage battery grids and ammunition. Adding trace amounts of elemental arsenic enables superior hardness and strength through age-hardening, improves castability by reducing cracks, and allows for a reduction in the content of more brittle elements like antimony. [cite: REFS-5, REFS-6]
Acute Toxic;Environmental Hazard